molecular formula C19H20N6O4S2 B125454 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid CAS No. 148234-35-9

7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid

Cat. No. B125454
M. Wt: 460.5 g/mol
InChI Key: YIRHZUDRWFEYJJ-HBUWYVDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid, also known as AZTREO, is a novel antibiotic agent that has shown potential in the treatment of bacterial infections.

Mechanism Of Action

7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid works by inhibiting bacterial cell wall synthesis through the inhibition of peptidoglycan cross-linking. It binds to the active site of penicillin-binding proteins (PBPs) and prevents the transpeptidase activity required for peptidoglycan cross-linking, resulting in bacterial cell death.

Biochemical And Physiological Effects

7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal models. It has a half-life of approximately 2 hours and is mainly excreted through the kidneys. 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has also been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for the treatment of bacterial infections.

Advantages And Limitations For Lab Experiments

7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has several advantages for lab experiments, including its broad spectrum of activity, low toxicity, and well-characterized mechanism of action. However, its synthesis method is complex and requires several steps, which can be time-consuming and costly. Additionally, the limited availability of 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid may pose a challenge for researchers who wish to conduct experiments with the compound.

Future Directions

There are several potential future directions for 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid research, including the development of new synthetic methods to improve yield and reduce costs, the optimization of dosing regimens for clinical use, and the investigation of its potential use in combination therapy with other antibiotics. Additionally, further studies are needed to evaluate the safety and efficacy of 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid in human clinical trials.
Conclusion
In conclusion, 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid is a novel antibiotic agent with promising potential in the treatment of bacterial infections. Its unique chemical structure and well-characterized mechanism of action make it an attractive candidate for further research and development. With further studies, 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid may prove to be a valuable addition to the arsenal of antibiotics available for the treatment of bacterial infections.

Synthesis Methods

7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid is synthesized through a multistep process involving the condensation of 7-aminocephalosporanic acid with 2-phenylglycine, followed by the introduction of a triazole ring and a thiomethyl group. The final step involves the acylation of the amino group with a 1H-1,2,3-triazol-4-ylmethylthio acyl chloride to yield 7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid.

Scientific Research Applications

7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also shown promising results in the treatment of multidrug-resistant bacterial infections.

properties

CAS RN

148234-35-9

Product Name

7-(2-Amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid

Molecular Formula

C19H20N6O4S2

Molecular Weight

460.5 g/mol

IUPAC Name

(6R,7R)-7-[(2-amino-2-phenylacetyl)amino]-8-oxo-3-(2H-triazol-4-ylmethylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C19H20N6O4S2/c20-13(10-4-2-1-3-5-10)16(26)22-14-17(27)25-15(19(28)29)11(8-31-18(14)25)7-30-9-12-6-21-24-23-12/h1-6,13-14,18H,7-9,20H2,(H,22,26)(H,28,29)(H,21,23,24)/t13?,14-,18-/m1/s1

InChI Key

YIRHZUDRWFEYJJ-HBUWYVDXSA-N

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4

SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)CSCC4=NNN=C4

synonyms

7-(2-amino-2-phenylacetamido)-3-(1H-1,2,3-triazol-4-yl)methylthiomethyl-3-cephem-4-carboxylic acid
7-APATERC

Origin of Product

United States

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